2-(4-Cyanobenzoyl)oxazole
CAS No.: 898759-91-6
Cat. No.: VC3873096
Molecular Formula: C11H6N2O2
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898759-91-6 |
---|---|
Molecular Formula | C11H6N2O2 |
Molecular Weight | 198.18 g/mol |
IUPAC Name | 4-(1,3-oxazole-2-carbonyl)benzonitrile |
Standard InChI | InChI=1S/C11H6N2O2/c12-7-8-1-3-9(4-2-8)10(14)11-13-5-6-15-11/h1-6H |
Standard InChI Key | IWSOFFYLWJRGKD-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C#N)C(=O)C2=NC=CO2 |
Canonical SMILES | C1=CC(=CC=C1C#N)C(=O)C2=NC=CO2 |
Introduction
Structural and Chemical Properties
Molecular Characterization
2-(4-Cyanobenzoyl)oxazole features a planar oxazole ring () linked to a benzoyl group substituted with a cyano moiety at the para position. The compound’s IUPAC name is 3-(1,3-oxazole-2-carbonyl)benzonitrile, and its structure is validated via spectroscopic methods such as -NMR, IR, and mass spectrometry . Key physicochemical properties include:
-
Molecular weight: 198.18 g/mol
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water.
The electron-withdrawing cyano group enhances electrophilic reactivity, enabling participation in nucleophilic substitution and cycloaddition reactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via Fischer oxazole synthesis, involving the condensation of a cyanohydrin derivative with an aldehyde under acidic conditions . Alternative routes include:
-
Cyclodehydration of β-hydroxy amides: Using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form oxazolines, followed by oxidation with manganese dioxide.
-
Catalytic cyclization: Employing iron oxide magnetic nanoparticles as reusable catalysts to improve yield and eco-efficiency .
A representative protocol involves reacting 4-cyanobenzoic acid with 2-aminoethanol in the presence of thionyl chloride, yielding the intermediate β-hydroxy amide, which is subsequently dehydrated .
Table 1: Synthetic Routes and Yields
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Fischer synthesis | HCl (gas), dry ether | 65–70 | |
DAST-mediated cyclization | DAST, RT, 12h | 78 | |
Nanoparticle catalysis | Fe₃O₄, 80°C, 6h | 85 |
Industrial-Scale Production
Industrial methods prioritize green chemistry principles, utilizing magnetic nanoparticle catalysts for easy separation and reuse . Continuous-flow reactors have also been adopted to enhance scalability and reduce waste.
Biological Activities and Mechanisms
Anticancer Activity
2-(4-Cyanobenzoyl)oxazole derivatives demonstrate potent anticancer effects via multiple pathways:
-
Stat3 Inhibition: Derivative ISS610 disrupts Stat3-DNA binding (), suppressing tumor proliferation in breast and prostate cancer models .
-
Apoptosis Induction: In glioblastoma (SF-539) and non-small cell lung cancer (HOP-92) cell lines, the compound induces caspase-3 activation and mitochondrial membrane depolarization .
Table 2: Cytotoxicity Profiles
Cancer Cell Line | IC₅₀ (µM) | Mechanism | Reference |
---|---|---|---|
LNCaP (Prostate) | 0.03 | DNA intercalation | |
HOP-92 (Lung) | 0.08 | Caspase-3 activation | |
SF-539 (CNS) | 0.12 | STAT3 pathway inhibition |
Anti-Inflammatory Activity
The compound exhibits COX-2 inhibitory activity (), comparable to indomethacin . Molecular docking studies reveal hydrogen bonding with COX-2’s Arg120 and Tyr355 residues, stabilizing the enzyme-inhibitor complex .
Antimicrobial Effects
Against Gram-positive bacteria (e.g., Staphylococcus aureus), 2-(4-cyanobenzoyl)oxazole derivatives show MIC values of 4–8 µg/mL, likely via disruption of cell wall synthesis .
Pharmacological Applications
Drug Development
The compound serves as a precursor for:
-
COX-2 Inhibitors: Analogues with sulfonamide substituents show enhanced selectivity over COX-1 .
-
Antidiabetic Agents: Derivatives targeting protein tyrosine phosphatase 1B (PTP1B) improve insulin sensitivity in murine models.
Photodynamic Therapy
Visible-light-induced reactions enable late-stage functionalization of oxazole scaffolds, facilitating the synthesis of photosensitizers for cancer therapy .
Comparative Analysis with Structural Analogues
Table 3: Structure-Activity Relationships
The para-cyano group in 2-(4-cyanobenzoyl)oxazole enhances electron density, improving binding affinity to hydrophobic enzyme pockets .
Future Perspectives
-
Clinical Translation: Preclinical toxicity and pharmacokinetic studies are needed to assess oral bioavailability and off-target effects.
-
Structural Optimization: Introducing fluorinated or sulfonamide groups may improve metabolic stability .
-
Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) could enhance anticancer efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume